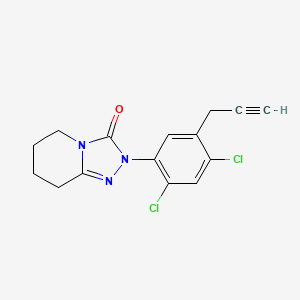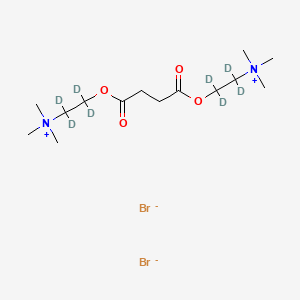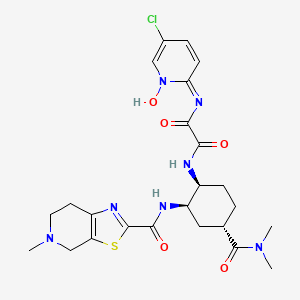
(3Z)-1-(4-Methylbenzenesulfonate) 3-Hexen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-1-(4-Methylbenzenesulfonate) 3-Hexen-1-ol is an organic compound characterized by the presence of a hexenol backbone with a 4-methylbenzenesulfonate group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-(4-Methylbenzenesulfonate) 3-Hexen-1-ol typically involves the reaction of 3-hexen-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
3-Hexen-1-ol+4-Methylbenzenesulfonyl chloride→(3Z)-1-(4-Methylbenzenesulfonate) 3-Hexen-1-ol+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain optimal reaction conditions, such as temperature and pressure, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(3Z)-1-(4-Methylbenzenesulfonate) 3-Hexen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the hexenol backbone can be reduced to form a saturated alcohol.
Substitution: The sulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or reagents like NaBH4 (Sodium borohydride) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 3-hexen-1-one or 3-hexenal.
Reduction: Formation of 3-hexanol.
Substitution: Formation of various substituted hexenol derivatives.
Aplicaciones Científicas De Investigación
(3Z)-1-(4-Methylbenzenesulfonate) 3-Hexen-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents.
Mecanismo De Acción
The mechanism of action of (3Z)-1-(4-Methylbenzenesulfonate) 3-Hexen-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can enhance the compound’s solubility and reactivity, facilitating its binding to target molecules. The hexenol backbone may interact with hydrophobic regions of proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
(3Z)-1-(4-Methylbenzenesulfonate) 3-Hexen-1-ol: Unique due to the presence of both a sulfonate group and a hexenol backbone.
(3Z)-3-Hexen-1-ol: Lacks the sulfonate group, making it less reactive in certain chemical reactions.
4-Methylbenzenesulfonyl chloride: Used as a reagent in the synthesis of sulfonate esters but lacks the hexenol backbone.
Uniqueness
This compound is unique due to its combination of a reactive sulfonate group and a versatile hexenol backbone. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C13H18O3S |
|---|---|
Peso molecular |
254.35 g/mol |
Nombre IUPAC |
[(Z)-hex-3-enyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H18O3S/c1-3-4-5-6-11-16-17(14,15)13-9-7-12(2)8-10-13/h4-5,7-10H,3,6,11H2,1-2H3/b5-4- |
Clave InChI |
PTCRTTULASBLSJ-PLNGDYQASA-N |
SMILES isomérico |
CC/C=C\CCOS(=O)(=O)C1=CC=C(C=C1)C |
SMILES canónico |
CCC=CCCOS(=O)(=O)C1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


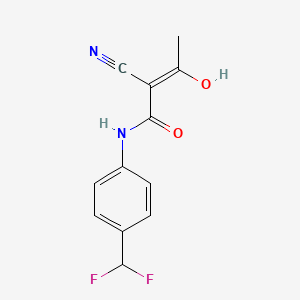

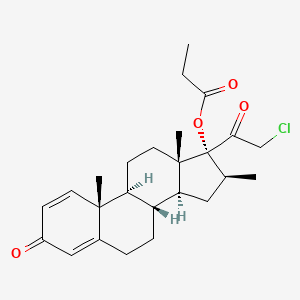

![Tert-butyl 2-[(3-methylimidazol-4-yl)methoxy]acetate](/img/structure/B13857282.png)
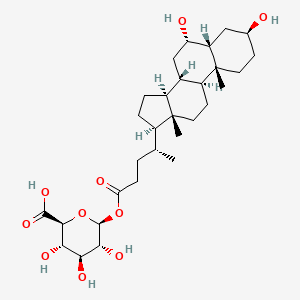
![4-[[(3-aminophenyl)methyl]sulfonyl]-2-Piperazinone](/img/structure/B13857297.png)
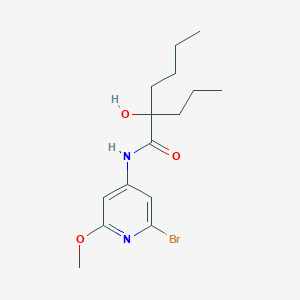
![3-(4-chlorophenyl)sulfanyl-2-pyridin-2-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13857309.png)
